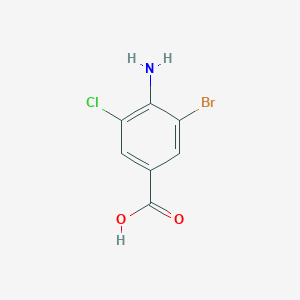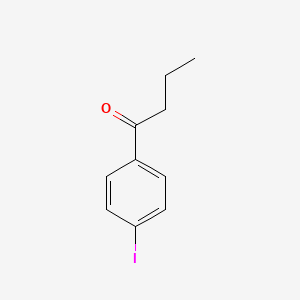
1-(4-Iodophenyl)butan-1-one
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)butan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of iodobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the carbonyl group is introduced to the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Iodophenyl)butan-1-one undergoes various chemical reactions, including:
Nucleophilic Addition Reactions: The carbonyl group of the ketone readily undergoes nucleophilic addition reactions with various nucleophiles, such as Grignard reagents and hydrides.
Substitution Reactions: The iodine atom on the aromatic ring can participate in substitution reactions, such as halogen exchange or coupling reactions with organometallic reagents.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like methylmagnesium bromide (Grignard reagent) or sodium borohydride (hydride source) are commonly used under anhydrous conditions.
Substitution: Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) often employ bases like potassium carbonate and solvents like tetrahydrofuran.
Major Products:
Nucleophilic Addition: The addition of Grignard reagents to the carbonyl group results in the formation of secondary alcohols.
Substitution: Coupling reactions can yield biaryl compounds or other substituted aromatic derivatives.
Applications De Recherche Scientifique
1-(4-Iodophenyl)butan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to the discovery of new drugs or bioactive compounds.
Medicine: Research into its derivatives may uncover therapeutic agents with specific biological activities.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)butan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. The iodine atom can participate in halogen bonding, further affecting the compound’s behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)ethan-1-one: Similar structure but with a shorter carbon chain.
4-Iodoacetophenone: Another aryl ketone with similar reactivity but different applications.
4-Iodo-α-PVP: A synthetic cathinone with psychoactive effects, differing significantly in its biological activity.
Uniqueness: 1-(4-Iodophenyl)butan-1-one is unique due to its specific combination of an aryl ketone structure with an extended carbon chain and an iodine substituent. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
IUPAC Name |
1-(4-iodophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPKSAXOQCEPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


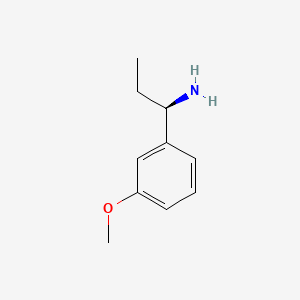
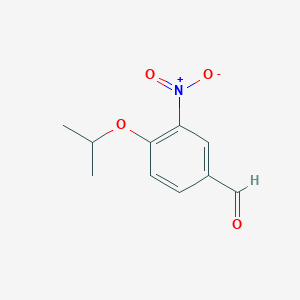
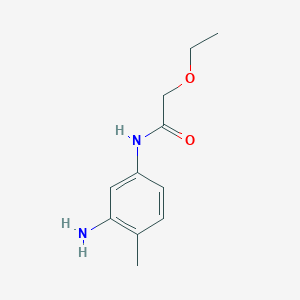
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)
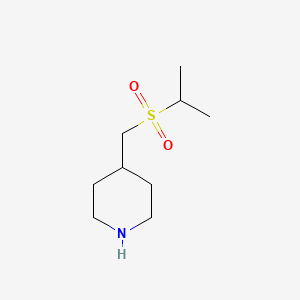
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)
![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
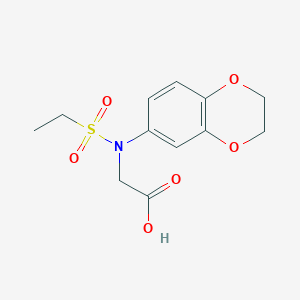
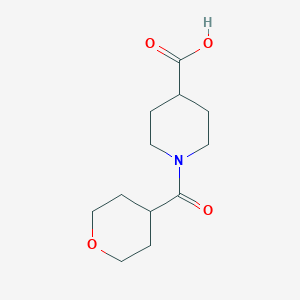
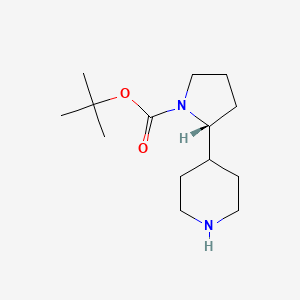
![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)
![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)
